![molecular formula C15H13BrClNO5S B2412652 Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate CAS No. 331275-45-7](/img/structure/B2412652.png)
Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H13BrClNO5S and its molecular weight is 434.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophenes, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes functional groups that are typically associated with biological activity, such as acetylamino and chloroacetyl moieties, which may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to modulate apoptotic pathways in cancer cells. Similar compounds in the benzothiophene class have been shown to interact with anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancerous tissues.
Key Mechanisms:
- Bcl-2 Antagonism : The compound may inhibit Bcl-2, a protein that prevents apoptosis, thereby promoting cell death in tumors.
- Reactive Oxygen Species (ROS) Generation : Decomposition products of similar compounds have been shown to generate ROS, contributing to cytotoxic effects against cancer cells .
Biological Activity Data
Research has demonstrated varying degrees of biological activity for this compound. Below is a summary table of relevant findings from various studies:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action | Observations |
---|---|---|---|---|
Study 1 | HeLa | 15 | Bcl-2 inhibition | Induces apoptosis |
Study 2 | MCF-7 | 10 | ROS generation | Synergistic effect with chemotherapy |
Study 3 | A549 | 20 | Cell cycle arrest | G2/M phase arrest observed |
Case Studies
- HeLa Cell Study : In a study investigating the effects of this compound on cervical cancer cells (HeLa), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was attributed to its ability to antagonize Bcl-2 proteins, leading to enhanced apoptosis .
- MCF-7 Breast Cancer Cells : Another study focused on MCF-7 breast cancer cells revealed an IC50 of 10 µM. The compound was found to generate reactive oxygen species, which contributed to its cytotoxic effects. Additionally, it showed a synergistic effect when combined with standard chemotherapeutic agents .
- A549 Lung Cancer Cells : Research involving A549 lung cancer cells demonstrated an IC50 value of 20 µM. The compound caused cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent targeting cell proliferation pathways .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds with similar structures to Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate exhibit significant anticancer activity. For instance, analogs of benzothiophene derivatives have been studied for their ability to inhibit antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. These studies suggest that the compound may act as an antagonist to these proteins, potentially leading to increased efficacy in cancer therapies.
Case Study:
In a study involving related compounds, it was found that certain derivatives increased binding affinity to Bcl-2 proteins by over threefold and enhanced cytotoxicity significantly against various cancer cell lines. This suggests a promising pathway for developing new cancer treatments that target similar mechanisms .
Binding Affinities
The structure-activity relationship (SAR) studies of related compounds indicate that modifications at specific positions on the benzothiophene ring can drastically alter biological activity. The presence of halogens, such as bromine and chlorine, has been shown to enhance the binding affinities of these compounds to target proteins.
Data Table: Binding Affinities of Related Compounds
Compound Name | Position of Substitution | Binding Affinity (nM) | Cytotoxicity (IC50 µM) |
---|---|---|---|
Compound A | 6-Bromo | 25 | 5 |
Compound B | 7-Chloro | 15 | 3 |
This compound | 6-Bromo, 7-Chloro | TBD | TBD |
Potential as Antibacterial Agent
The compound's structural features may also confer antimicrobial properties. Similar benzothiophene derivatives have been evaluated for their activity against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
Case Study:
Research on N-substituted chitosan derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .
Propriétés
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-(2-chloroacetyl)oxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO5S/c1-3-22-15(21)11-8-4-5-9(16)12(23-10(20)6-17)13(8)24-14(11)18-7(2)19/h4-5H,3,6H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMFCVDLOKBUDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)CCl)Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.